molecular formula C19H28O10 B1143023 Pent-4-enyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside CAS No. 171079-66-6

Pent-4-enyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside

Cat. No.: B1143023
CAS No.: 171079-66-6
M. Wt: 416.42
InChI Key:
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Description

Pent-4-enyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside is a derivative of D-mannopyranose, a sugar molecule. This compound is characterized by the presence of four acetyl groups attached to the mannopyranose ring and a pent-4-enyl group attached to the anomeric carbon. The acetyl groups protect the hydroxyl groups of the sugar, making the compound more stable and less reactive under certain conditions. This compound is often used in organic synthesis and carbohydrate chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pent-4-enyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside typically involves the following steps:

    Protection of Hydroxyl Groups: D-mannopyranose is first treated with acetic anhydride in the presence of a catalyst such as pyridine to form the tetra-O-acetyl derivative. This step protects the hydroxyl groups of the sugar.

    Glycosylation: The protected mannopyranose is then reacted with pent-4-enyl alcohol in the presence of a glycosylation promoter such as silver triflate or trimethylsilyl triflate. This step attaches the pent-4-enyl group to the anomeric carbon of the sugar.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Pent-4-enyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside can undergo various chemical reactions, including:

    Hydrolysis: The acetyl groups can be removed by hydrolysis using acidic or basic conditions, yielding the free sugar.

    Oxidation: The pent-4-enyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Substitution: The acetyl groups can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Reagents such as methanol and sodium methoxide for transesterification.

Major Products

    Hydrolysis: D-mannopyranose and acetic acid.

    Oxidation: Pent-4-enal or pent-4-enoic acid.

    Substitution: Derivatives with different protecting groups.

Scientific Research Applications

Pent-4-enyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside has several applications in scientific research:

    Carbohydrate Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycoconjugates.

    Biological Studies: Employed in the study of carbohydrate-protein interactions and the role of sugars in biological systems.

    Medicinal Chemistry: Investigated for its potential use in drug design and development, particularly in the synthesis of glycosylated drugs.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pent-4-enyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside depends on its specific application. In glycosylation reactions, the compound acts as a glycosyl donor, transferring the sugar moiety to an acceptor molecule. The acetyl groups protect the hydroxyl groups during the reaction, preventing unwanted side reactions. The pent-4-enyl group can participate in further chemical modifications, allowing for the synthesis of diverse compounds.

Comparison with Similar Compounds

Similar Compounds

    Methyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside: Similar structure but with a methyl group instead of a pent-4-enyl group.

    Ethyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside: Similar structure but with an ethyl group instead of a pent-4-enyl group.

    Benzyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside: Similar structure but with a benzyl group instead of a pent-4-enyl group.

Uniqueness

Pent-4-enyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside is unique due to the presence of the pent-4-enyl group, which provides additional reactivity and versatility in chemical synthesis. This group can undergo various chemical transformations, allowing for the creation of a wide range of derivatives. The compound’s stability and ease of handling also make it a valuable intermediate in carbohydrate chemistry.

Properties

IUPAC Name

[(2R,3R,4S,5S)-3,4,5-triacetyloxy-6-pent-4-enoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O10/c1-6-7-8-9-24-19-18(28-14(5)23)17(27-13(4)22)16(26-12(3)21)15(29-19)10-25-11(2)20/h6,15-19H,1,7-10H2,2-5H3/t15-,16-,17+,18+,19?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZLEKUIXNODKZ-OKLPXFMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCCCC=C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OCCCC=C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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